molecular formula C22H26Cl2N2O B12477969 N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine

N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine

Cat. No.: B12477969
M. Wt: 405.4 g/mol
InChI Key: BDMPZQQSZOTJAS-UHFFFAOYSA-N
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Description

The compound ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE is a complex organic molecule that features a combination of indole, phenyl, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: This step involves the alkylation of the indole core with a 2,4-dichlorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the 3-Ethoxypropyl Group: The final step involves the nucleophilic substitution reaction where the indole derivative is reacted with 3-ethoxypropylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the amine group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Pharmacology: Potential use as a lead compound in the development of new drugs targeting specific receptors or enzymes.

    Biochemistry: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Therapeutics: Investigation of its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Diagnostics: Use in the development of diagnostic assays or imaging agents.

Industry

    Materials Science: Application in the synthesis of novel materials with unique electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINE
  • ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-METHOXYPROPYL)AMINE
  • ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-ETHOXYBUTYL)AMINE

Uniqueness

The uniqueness of ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its potential for biological activity, while the 3-ethoxypropyl group may influence its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C22H26Cl2N2O

Molecular Weight

405.4 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]-2-methylindol-3-yl]methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C22H26Cl2N2O/c1-3-27-12-6-11-25-14-20-16(2)26(22-8-5-4-7-19(20)22)15-17-9-10-18(23)13-21(17)24/h4-5,7-10,13,25H,3,6,11-12,14-15H2,1-2H3

InChI Key

BDMPZQQSZOTJAS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=C(N(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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